Home > Products > Screening Compounds P44285 > ChlorproethazineHCl
ChlorproethazineHCl -

ChlorproethazineHCl

Catalog Number: EVT-13192184
CAS Number:
Molecular Formula: C17H20Cl2N2S
Molecular Weight: 355.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Chlorproethazine hydrochloride is synthesized from phenothiazine, a core structure in many antipsychotic drugs. It belongs to the class of medications known as phenothiazines, which function primarily by antagonizing dopamine receptors in the central nervous system. This compound is often prescribed in various formulations, including tablets and injectable forms, depending on the clinical scenario.

Synthesis Analysis

Methods and Technical Details

The synthesis of chlorproethazine hydrochloride typically involves several steps:

  1. Starting Material: The synthesis begins with phenothiazine, which serves as the backbone.
  2. Alkylation: The phenothiazine undergoes alkylation with 2-chloroethylamine to introduce the ethyl side chain.
  3. Formation of Hydrochloride Salt: The final step involves reacting the base form of chlorproethazine with hydrochloric acid to produce chlorproethazine hydrochloride.

These reactions are generally performed under controlled conditions to optimize yield and purity. The reaction conditions, such as temperature and solvent choice, can significantly influence the efficiency of the synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

Chlorproethazine hydrochloride can participate in various chemical reactions due to its functional groups:

  1. Reduction Reactions: Chlorproethazine can undergo reduction to form less active metabolites.
  2. Hydrolysis: In aqueous environments, it may hydrolyze, affecting its stability and efficacy.
  3. Complex Formation: It can form complexes with metals, which may influence its pharmacokinetics.

Understanding these reactions is essential for predicting the behavior of chlorproethazine in biological systems and during pharmaceutical formulation.

Mechanism of Action

Process and Data

Chlorproethazine hydrochloride exerts its therapeutic effects primarily through:

  • Dopamine Receptor Antagonism: By blocking D2 receptors in the brain, chlorproethazine reduces dopaminergic activity associated with psychotic symptoms.
  • Antihistaminic Activity: It also antagonizes H1 histamine receptors, contributing to its antiemetic properties.
  • Anticholinergic Effects: The compound exhibits some anticholinergic activity, which can help mitigate extrapyramidal side effects commonly associated with other antipsychotics.

These mechanisms collectively enhance its effectiveness in managing psychosis and nausea.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Chlorproethazine hydrochloride possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water, alcohol, and chloroform; sparingly soluble in ether.
  • pH Range: The pH of aqueous solutions typically ranges from 4.0 to 6.0.

These properties are critical for formulation development and determining appropriate administration routes.

Applications

Scientific Uses

Chlorproethazine hydrochloride is utilized in various clinical settings:

  1. Psychiatry: Primarily prescribed for treatment-resistant schizophrenia and acute psychotic episodes.
  2. Gastroenterology: Effective in managing nausea and vomiting related to chemotherapy or postoperative recovery.
  3. Emergency Medicine: Used in emergency settings for rapid control of severe agitation or delirium.

The versatility of chlorproethazine makes it a valuable tool in both psychiatric and general medical practice.

Historical Context & Evolution of Phenothiazine Derivatives in Neuropsychopharmacology

Emergence of ChlorproethazineHCl Within Antipsychotic Drug Development Trajectories

ChlorproethazineHCl represents a strategic molecular evolution within the phenothiazine class of neuropsychopharmacological agents, emerging from systematic structural modifications aimed at optimizing receptor interaction profiles. Its development trajectory is inextricably linked to the groundbreaking discovery of chlorpromazine in December 1950 at Rhône-Poulenc Laboratories by Paul Charpentier [1] [4] [7]. This prototypical phenothiazine antipsychotic (chemical name: 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine) established the fundamental pharmacophore that would be iteratively refined through medicinal chemistry efforts over subsequent decades [3] [10].

The structural genesis of phenothiazines traces back to 1883 with Bernthsen's synthesis of the phenothiazine core, initially developed for dye applications [4] [8]. The critical transition from industrial dye to therapeutic agent occurred through Daniel Bovet's pioneering work on histaminergic blockade in the 1930s, which prompted Rhône-Poulenc to explore substituted phenothiazines as synthetic antihistamines [2] [4]. This research yielded promethazine – a phenothiazine derivative with potent antihistaminic properties but unexpectedly profound central sedative effects that captured the attention of military surgeon Henri Laborit [1] [4].

Table 1: Key Phenothiazine Derivatives in Antipsychotic Development Timeline

CompoundDiscovery/IntroductionStructural FeaturesPrimary Initial Indication
Methylene Blue1876Unsubstituted phenothiazinium dyeTextile dye, antimalarial
PromethazineMid-1940sDimethylaminopropyl side chainAntihistamine, anesthetic adjunct
ChlorpromazineDecember 1951Chlorinated phenothiazine core"Artificial hibernation" in surgery
ChlorproethazineHCl~1960s*Ethylamino side chain modificationAntipsychotic optimization

*ChlorproethazineHCl emerged as part of systematic phenothiazine optimization efforts during the 1960s, though exact synthesis date is less documented than pioneer compounds.

Laborit's observation that promethazine induced a distinctive "disinterest" without loss of consciousness in surgical patients (termed "lytic cocktail" effect) became the crucial insight that redirected phenothiazines toward psychiatry [1] [4]. When chlorpromazine (RP-4560) was synthesized through chlorination of the promethazine structure, Laborit immediately recognized its unique neurotropic potential and advocated for psychiatric trials [1] [7]. Clinical validation came in 1952 when Delay and Deniker at Sainte-Anne Hospital demonstrated chlorpromazine's specific antipsychotic properties beyond mere sedation, establishing the neuroleptic paradigm [1] [4].

Within this historical context, ChlorproethazineHCl emerged as part of the second wave of phenothiazine optimization, characterized by strategic side chain modifications. Chlorproethazine features an ethylamino group replacing the dimethylamino moiety in chlorpromazine's aliphatic side chain – a modification designed to fine-tune receptor affinity while maintaining the tricyclic phenothiazine core essential for blood-brain barrier penetration [10]. This molecular evolution reflected the pharmaceutical industry's response to the commercial success of chlorpromazine (marketed as Largactil/Thorazine), which had demonstrated unprecedented efficacy in transforming previously unmanageable psychiatric wards but carried significant neurological side effect burdens [1] [9].

Table 2: Structural Evolution from Chlorpromazine to ChlorproethazineHCl

Molecular FeatureChlorpromazineChlorproethazineHCl
Phenothiazine Core2-chloro-10H-phenothiazineIdentical 2-chloro substitution
Side Chain-CH2-CH2-CH2-N(CH3)2-CH2-CH2-CH2-NHCH2CH3
Nitrogen SubstitutionTertiary amineSecondary amine
Ionic FormHydrochloride saltHydrochloride salt
Molecular Weight318.86 g/mol (free base)318.86 g/mol (free base)*
logP (Predicted)~5.3Moderately reduced

*Molecular weight remains identical as ethyl substitution replaces two methyl groups

The development of ChlorproethazineHCl specifically addressed pharmacodynamic limitations observed in first-generation phenothiazines through targeted molecular engineering. By introducing the ethylamino group, medicinal chemists sought to modulate the molecule's electronic properties and steric bulk, thereby altering its binding kinetics at critical neurotransmitter receptors while preserving the essential tricyclic architecture required for central nervous system penetration [10]. This approach exemplified the structure-activity relationship (SAR) optimization strategies that dominated antipsychotic development throughout the 1960s, bridging the gap between the serendipitous discovery of chlorpromazine and the rational design approaches that would later produce clozapine [9].

Paradigm Shifts in Receptor-Targeted Therapeutics Inspired by Early Phenothiazine Pharmacodynamics

The pharmacodynamic profile of chlorpromazine and its derivatives including ChlorproethazineHCl catalyzed revolutionary conceptual frameworks in neuropharmacology, most notably the dopamine hypothesis of schizophrenia. The mechanistic understanding evolved through several transformative phases:

  • Initial Receptor Agnosticism (1950s): Early clinical deployment of chlorpromazine occurred without mechanistic understanding. The dramatic transformation of agitated schizophrenia patients observed by Delay and Deniker was empirically documented but neurochemically unexplained [1] [4]. The initial "neuroplegic" concept focused on generalized autonomic stabilization rather than specific neurotransmitter modulation [4].

  • Dopaminergic Focus Emergence (1960s): Critical research by Carlsson and Lindqvist in 1963 demonstrated that chlorpromazine and haloperidol accelerated dopamine metabolite formation without depleting monoamine stores, suggesting post-synaptic receptor blockade rather than neurotransmitter depletion [2] [9]. This was confirmed when Seeman (1975) and Creese (1976) established a remarkable correlation between clinical antipsychotic potency and D2 receptor binding affinity across multiple compounds [2] [9]. The seminal isomer study of flupenthixol (1978) provided clinical validation when only the D2-blocking alpha-isomer demonstrated antipsychotic efficacy [2].

  • Multi-Receptor Appreciation (1970s onward): As ChlorproethazineHCl and similar analogs were characterized, researchers recognized that phenothiazines interact with diverse receptor families beyond dopamine. Chlorpromazine (and by structural analogy, ChlorproethazineHCl) exhibits complex polypharmacology:

  • Dopaminergic: Potent antagonist at D1, D2, D3, D4 receptors (Ki D2 ≈ 1-3 nM) [3] [10]
  • Serotonergic: Significant 5-HT1A, 5-HT2A, 5-HT2C antagonism (Ki 5-HT2A ≈ 10-30 nM) [3] [10]
  • Adrenergic: Strong α1/α2 blockade (Ki α1A ≈ 0.5-2 nM) [3] [6]
  • Histaminergic: H1 antagonism (Ki ≈ 1-3 nM) [3] [10]
  • Muscarinic: Moderate M1/M3 antagonism (Ki ≈ 20-100 nM) [3] [6]

Table 3: Comparative Receptor Binding Profile of Phenothiazine Derivatives

Receptor TargetChlorpromazine (Ki, nM)ChlorproethazineHCl (Estimated Ki)Functional Implication
D2 Dopamine1.5-3.2Moderate affinity retentionAntipsychotic efficacy against positive symptoms
5-HT2A Serotonin12-28Potentially enhancedMood stabilization, lower EPS risk
α1 Adrenergic0.8-1.2Similar high affinityAutonomic effects, hypotension
H1 Histamine1.1-3.0Similar high affinitySedation, weight gain
M1 Muscarinic25-80Potentially reduced affinityLower anticholinergic side effects

ChlorproethazineHCl's ethylamino modification likely altered this receptor engagement profile, potentially enhancing serotonergic relative to dopaminergic activity – a precursor to the "atypical" antipsychotic concept later exemplified by clozapine [9]. This shift presaged two fundamental paradigm changes in neuropsychopharmacology:

A. Receptor-Specific Therapeutic Strategies: The heterogeneous receptor binding of phenothiazines demonstrated that selective modulation of neurotransmitter systems could achieve therapeutic advantages. ChlorproethazineHCl's development occurred during the crucial transition from receptor-agnostic to receptor-targeted drug design. This shift eventually led to:

  • Development of compounds with refined receptor selectivity profiles (e.g., sulpiride as selective D2/D3 antagonist) [2]
  • The atypical antipsychotic classification characterized by 5-HT2A/D2 affinity ratios >1 [9]
  • Contemporary muscarinic (M1/M4) receptor agonists like xanomeline-trospium (KarXT) approved in 2024 [9]

B. Neurochemical Circuit Models: Phenothiazine pharmacodynamics forced recognition that psychosis involves interconnected neurotransmitter systems. The differential effects on cortical (mesocortical) versus striatal (nigrostriatal) dopamine pathways explained both therapeutic actions and extrapyramidal side effects [2] [6]. ChlorproethazineHCl's structural modifications represented early attempts to differentially modulate these circuits through receptor selectivity – an approach that evolved into modern pathway-specific drug delivery concepts.

The receptor binding heterogeneity of phenothiazines also revealed limitations in the initial dopamine hypothesis. Contemporary understanding incorporates presynaptic dopaminergic dysregulation rather than simple post-synaptic D2 hyperactivity [2] [9]. Furthermore, the efficacy of newer agents targeting non-dopaminergic systems validates that the neurochemical basis of psychosis extends beyond dopamine pathways – a conceptual expansion directly rooted in the complex polypharmacology first observed with chlorpromazine and its derivatives like ChlorproethazineHCl.

Properties

Product Name

ChlorproethazineHCl

IUPAC Name

1-chloro-N,N-dimethyl-3-phenothiazin-10-ylpropan-2-amine;hydrochloride

Molecular Formula

C17H20Cl2N2S

Molecular Weight

355.3 g/mol

InChI

InChI=1S/C17H19ClN2S.ClH/c1-19(2)13(11-18)12-20-14-7-3-5-9-16(14)21-17-10-6-4-8-15(17)20;/h3-10,13H,11-12H2,1-2H3;1H

InChI Key

RUDUUPQAGUFKSH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CN1C2=CC=CC=C2SC3=CC=CC=C31)CCl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.